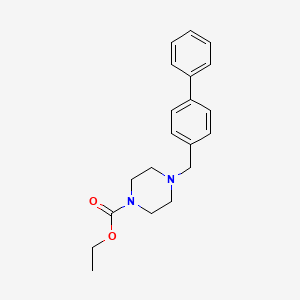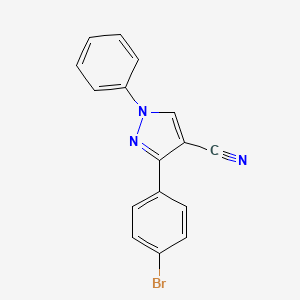
4-(3-methylbenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylbenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is commonly referred to as "MPDP" and has a molecular formula of C19H16N2O2.
Wirkmechanismus
The exact mechanism of action of MPDP is not fully understood, but it is believed to act by inhibiting the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the COX pathway, MPDP can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
MPDP has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which could contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPDP is its relatively low toxicity compared to other anti-inflammatory drugs, such as aspirin and ibuprofen. It also has a long half-life, which could make it a more effective treatment for certain conditions. However, one limitation of MPDP is its limited solubility in water, which could make it difficult to administer in certain forms.
Zukünftige Richtungen
There are several potential future directions for research on MPDP. One area of interest is its potential use as a neuroprotective agent in the treatment of Parkinson's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a plant growth regulator, particularly in the context of sustainable agriculture. Finally, MPDP could have potential applications in material science, particularly in the development of new dyes and corrosion inhibitors.
Synthesemethoden
The synthesis of MPDP involves the condensation of 3-methylbenzaldehyde and phenylhydrazine in the presence of a base and an organic solvent. The resulting product is then cyclized with maleic anhydride to form MPDP. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
MPDP has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MPDP has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a neuroprotective agent in the treatment of Parkinson's disease.
In agriculture, MPDP has been investigated for its potential use as a plant growth regulator. Studies have shown that MPDP can promote root growth and increase crop yield in various plants, including rice, wheat, and soybean.
In material science, MPDP has been studied for its potential use as a dye and a corrosion inhibitor. It has also been investigated for its ability to form metal complexes, which could have potential applications in catalysis and other fields.
Eigenschaften
IUPAC Name |
(4E)-4-[(3-methylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-7-13(10-12)11-15-16(20)18-19(17(15)21)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,20)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPUOCCHIOCFKW-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(3-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)

![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)